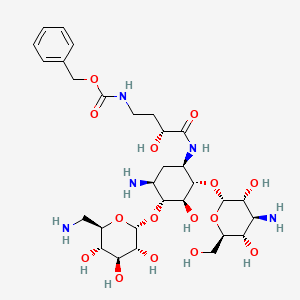
Cbz-Protected BB-K31
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-Protected BB-K31 is a compound that features a benzyloxycarbonyl (Cbz) protecting group. The Cbz group is commonly used in organic synthesis to protect amines as less reactive carbamates. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amine site.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cbz-Protected BB-K31 can be synthesized through a one-pot amidation process. This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation.
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process often includes steps such as the protection of amines using Cbz-Cl under Schotten-Baumann conditions or with an organic base .
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-Protected BB-K31 undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Catalytic hydrogenation using Pd-C and H2.
Substitution: Reactions with electrophiles such as RCOCl or RCHO.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py.
Reduction: Pd-C, H2, Zn/HCl, Na/NH3.
Substitution: RCOCl, RCHO, CH3I.
Major Products Formed
The major products formed from these reactions include deprotected amines, substituted carbamates, and oxidized derivatives .
Applications De Recherche Scientifique
Cbz-Protected BB-K31 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, peptides, and natural products.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, including anticancer agents and antibiotics.
Industry: Applied in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which Cbz-Protected BB-K31 exerts its effects involves the protection of amine groups as carbamates. The Cbz group is introduced through the reaction of the nucleophilic amine with chloroformate, resulting in the formation of a less reactive carbamate. Deprotection is achieved through hydrogenolysis, which releases toluene and the free carbamate, followed by decarboxylation to yield the deprotected amine .
Comparaison Avec Des Composés Similaires
Cbz-Protected BB-K31 can be compared with other similar compounds such as:
Boc-Protected Amines: Use tert-butyloxycarbonyl (Boc) groups for protection.
Fmoc-Protected Amines: Use fluorenylmethyloxycarbonyl (Fmoc) groups for protection.
Alloc-Protected Amines: Use allyloxycarbonyl (Alloc) groups for protection.
Uniqueness
This compound is unique due to its stability to bases and acids, making it orthogonal to many other protecting groups. Its removal by reduction is also distinct, providing a clean and efficient deprotection method .
Propriétés
Formule moléculaire |
C30H49N5O15 |
|---|---|
Poids moléculaire |
719.7 g/mol |
Nom IUPAC |
benzyl N-[(3R)-4-[[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]amino]-3-hydroxy-4-oxobutyl]carbamate |
InChI |
InChI=1S/C30H49N5O15/c31-9-16-20(39)22(41)23(42)29(47-16)49-25-13(32)8-14(26(24(25)43)50-28-21(40)18(33)19(38)17(10-36)48-28)35-27(44)15(37)6-7-34-30(45)46-11-12-4-2-1-3-5-12/h1-5,13-26,28-29,36-43H,6-11,31-33H2,(H,34,45)(H,35,44)/t13-,14+,15+,16+,17+,18-,19+,20+,21+,22-,23+,24-,25+,26-,28+,29+/m0/s1 |
Clé InChI |
JQXYNLAQDATDFB-NQSZZTQXSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@@H](CCNC(=O)OCC2=CC=CC=C2)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)O)N |
SMILES canonique |
C1C(C(C(C(C1NC(=O)C(CCNC(=O)OCC2=CC=CC=C2)O)OC3C(C(C(C(O3)CO)O)N)O)O)OC4C(C(C(C(O4)CN)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B13859154.png)
![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)

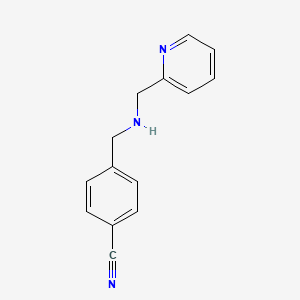
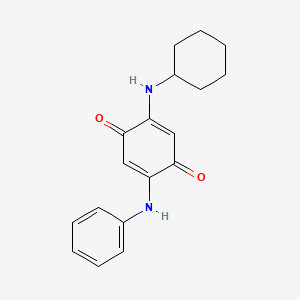
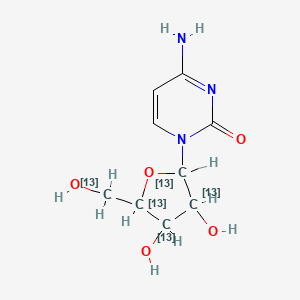
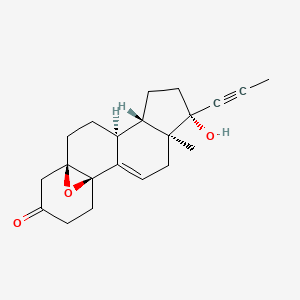
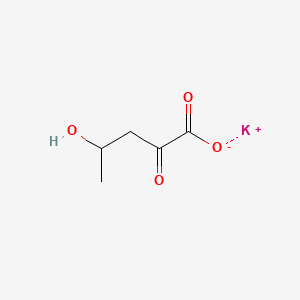
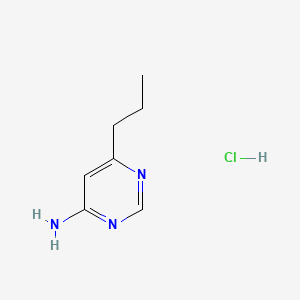
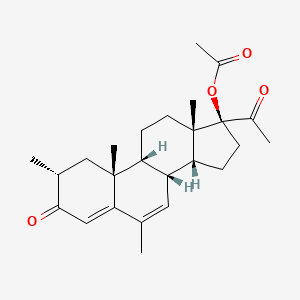
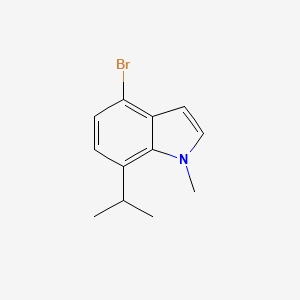
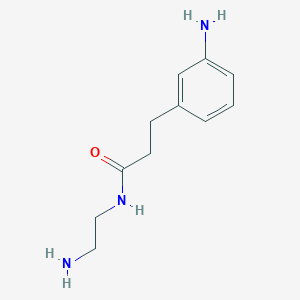
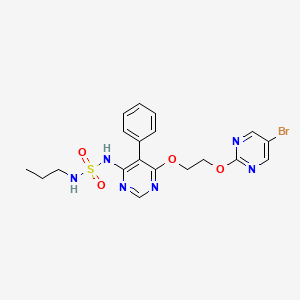
![1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B13859229.png)
